molecular formula C8H17NO2 B12944050 tert-Butyl 3-aminobutanoate CAS No. 120686-16-0

tert-Butyl 3-aminobutanoate

Cat. No.: B12944050
CAS No.: 120686-16-0
M. Wt: 159.23 g/mol
InChI Key: BFFNZGWJTHWUMY-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminobutanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of butanoic acid, where the carboxyl group is esterified with a tert-butyl group and the alpha carbon is substituted with an amino group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-aminobutanoate can be synthesized through several methods. One common approach involves the esterification of 3-aminobutanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride etherate . The reaction typically requires anhydrous conditions and elevated temperatures to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-aminobutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

tert-Butyl 3-aminobutanoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-aminobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in biochemical pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The tert-butyl group provides steric protection, enhancing the stability and bioavailability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both an ester and an amino group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. Its tert-butyl group provides steric hindrance, enhancing its stability compared to other esters .

Properties

IUPAC Name

tert-butyl 3-aminobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFNZGWJTHWUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561657
Record name tert-Butyl 3-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120686-16-0
Record name tert-Butyl 3-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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